molecular formula C18H24N4O4S2 B4583015 N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide

N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide

Cat. No.: B4583015
M. Wt: 424.5 g/mol
InChI Key: RRPBDMOQEUVBAR-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring and a nitrophenyl sulfonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions where the bicyclic structure is reacted with piperazine.

    Attachment of the nitrophenyl sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the carbothioamide group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the piperazine ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide: can be compared with other piperazine derivatives, sulfonyl compounds, and bicyclic structures.

    Unique Features: The combination of the bicyclic structure with the piperazine ring and the nitrophenyl sulfonyl group makes this compound unique compared to others.

List of Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to various aromatic or aliphatic structures.

    Bicyclic structures: Compounds featuring similar bicyclic frameworks but different functional groups.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c23-22(24)15-3-5-16(6-4-15)28(25,26)21-9-7-20(8-10-21)18(27)19-17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPBDMOQEUVBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 5
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 6
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide

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